molecular formula C12H17ClO2 B2765396 1-Adamantyl 2-chloroacetate CAS No. 66856-39-1

1-Adamantyl 2-chloroacetate

Cat. No. B2765396
Key on ui cas rn: 66856-39-1
M. Wt: 228.72
InChI Key: FDQLHIURACSAPA-UHFFFAOYSA-N
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Patent
US04456611

Procedure details

There was added slowly at 10° C. and under nitrogen 24 ml of chloracetyl chloride to 30.5 g (0.2 mole) of 1-adamantanol and 12 g of magnesia in suspension in 400 ml of chloroform; it was then brought under reflux for some hours. It was cooled, the inorganic material was filtered off and the solvent evaporated. The crude product was crystallized in hexane. 90% of the product melting 79° C. (capillary) was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30.5 g
Type
reactant
Reaction Step One
[Compound]
Name
magnesia
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3](Cl)=[O:4].[C:6]12([OH:16])[CH2:15][CH:10]3[CH2:11][CH:12]([CH2:14][CH:8]([CH2:9]3)[CH2:7]1)[CH2:13]2>C(Cl)(Cl)Cl>[Cl:1][CH2:2][C:3]([O:16][C:6]12[CH2:13][CH:12]3[CH2:11][CH:10]([CH2:9][CH:8]([CH2:14]3)[CH2:7]1)[CH2:15]2)=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
30.5 g
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)O
Name
magnesia
Quantity
12 g
Type
reactant
Smiles
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for some hours
TEMPERATURE
Type
TEMPERATURE
Details
It was cooled
FILTRATION
Type
FILTRATION
Details
the inorganic material was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was crystallized in hexane
CUSTOM
Type
CUSTOM
Details
melting 79° C.
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Name
Type
Smiles
ClCC(=O)OC12CC3CC(CC(C1)C3)C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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